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Compound of Interest

Compound Name: 2-[2-(Aminomethyl)phenyl]ethanol

Cat. No.: B146949 Get Quote

For Immediate Release

A comprehensive spectroscopic analysis of 2-[2-(Aminomethyl)phenyl]ethanol, a compound

of interest for researchers, scientists, and drug development professionals, is currently

hampered by the lack of publicly available experimental data. Despite extensive searches of

scientific databases and literature, specific Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for this particular molecule could not be retrieved.

This technical guide aims to address the interest in the spectroscopic properties of 2-[2-
(Aminomethyl)phenyl]ethanol. However, it is crucial to note that the following sections are

based on predicted data and analysis of structurally similar compounds due to the absence of

published experimental spectra for the target molecule. This information should be used as a

preliminary guide and for comparison once experimental data becomes available.

Predicted Spectroscopic Data
Given the absence of experimental data, predictive models can offer insights into the expected

spectroscopic characteristics of 2-[2-(Aminomethyl)phenyl]ethanol. The following tables

summarize predicted values and expected key features based on its chemical structure.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.2-7.4 Multiplet 4H
Aromatic protons

(C₆H₄)

~3.85 Triplet 2H -CH₂-OH

~3.80 Singlet 2H -CH₂-NH₂

~2.90 Triplet 2H Ar-CH₂-

Variable Broad Singlet 3H -NH₂ and -OH

Note: Predictions are based on standard chemical shift values and may vary based on solvent

and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~140 Aromatic C (quaternary)

~138 Aromatic C (quaternary)

~130 Aromatic CH

~128 Aromatic CH

~127 Aromatic CH

~126 Aromatic CH

~63 -CH₂-OH

~45 -CH₂-NH₂

~38 Ar-CH₂-

Note: These are estimated values and require experimental verification.

Table 3: Expected Key IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

3400-3200 Strong, Broad O-H, N-H Stretching

3080-3010 Medium Aromatic C-H Stretching

2960-2850 Medium Aliphatic C-H Stretching

1600-1450 Medium-Strong C=C
Aromatic Ring

Stretching

1580-1490 Medium-Strong N-H Bending

1050-1000 Strong C-O Stretching

800-700 Strong Aromatic C-H Out-of-plane Bending

Table 4: Expected Mass Spectrometry Fragmentation
m/z Proposed Fragment

151 [M]⁺ (Molecular Ion)

134 [M-NH₃]⁺

120 [M-CH₂OH]⁺

106 [M-CH₂CH₂OH]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Note: Fragmentation patterns are predictive and can be influenced by the ionization method.

Experimental Protocols: A General Approach
While specific experimental protocols for 2-[2-(Aminomethyl)phenyl]ethanol are not

available, the following outlines a general workflow for acquiring the necessary spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field

spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-

2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be necessary due to the low natural abundance of

¹³C.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and

reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of

the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a

liquid or dissolved sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr), or an

Attenuated Total Reflectance (ATR) accessory can be used.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable method such as direct infusion or after separation by Gas Chromatography (GC-

MS) or Liquid Chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for

GC-MS or Electrospray Ionization (ESI) for LC-MS.

Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement of the

molecular ion and major fragment ions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Interpretation: Analyze the fragmentation pattern to confirm the molecular weight and

deduce structural information.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a novel compound like 2-[2-(Aminomethyl)phenyl]ethanol.

Compound Synthesis & Purification

Spectroscopic Analysis
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Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

Conclusion
While a definitive experimental spectroscopic guide for 2-[2-(Aminomethyl)phenyl]ethanol
cannot be provided at this time, this document offers a predictive framework and a general

methodology for its analysis. It is imperative for researchers working with this compound to

perform thorough spectroscopic characterization to confirm its identity and purity. The data

presented herein should serve as a valuable reference for the interpretation of forthcoming

experimental results. The scientific community would greatly benefit from the publication of

experimentally derived spectroscopic data for this compound.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-[2-
(Aminomethyl)phenyl]ethanol: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b146949#spectroscopic-data-nmr-ir-ms-
of-2-2-aminomethyl-phenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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